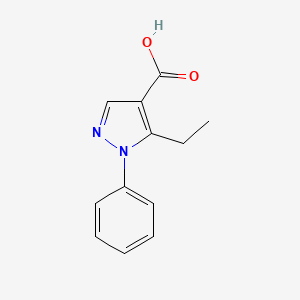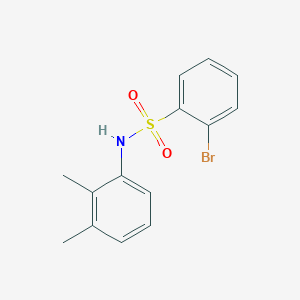![molecular formula C10H22N2 B1277118 N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine CAS No. 495078-29-0](/img/structure/B1277118.png)
N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is an organic compound that belongs to the class of amines It is characterized by a cycloheptane ring substituted with an aminomethyl group and two N,N-dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine typically involves the alkylation of cycloheptanone followed by reductive amination. One common method includes the reaction of cycloheptanone with formaldehyde and dimethylamine under acidic conditions to form the intermediate, which is then reduced to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the activity of target proteins. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
1-(aminomethyl)cyclohexane: A structurally similar compound with a cyclohexane ring instead of a cycloheptane ring.
N,N-dimethylcycloheptanamine: Lacks the aminomethyl group but retains the cycloheptane ring and N,N-dimethyl groups.
Uniqueness: N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity
Propriétés
IUPAC Name |
1-(aminomethyl)-N,N-dimethylcycloheptan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-12(2)10(9-11)7-5-3-4-6-8-10/h3-9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXQTTHRHVLYSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCCC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429367 |
Source


|
| Record name | 1-(Aminomethyl)-N,N-dimethylcycloheptan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495078-29-0 |
Source


|
| Record name | 1-(Aminomethyl)-N,N-dimethylcycloheptan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one](/img/structure/B1277053.png)








![2-[(5-Amino-1,3,4-thiadiazol-2-YL)thio]-N-cyclopropylacetamide](/img/structure/B1277076.png)
![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)
